

# developing analytical methods for [4-Methyl-2-(pentyloxy)phenyl]methanamine

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## Compound of Interest

Compound Name: [4-Methyl-2-(pentyloxy)phenyl]methanamine

CAS No.: 1250130-58-5

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An In-Depth Guide to the Analytical Characterization of [4-Methyl-2-(pentyloxy)phenyl]methanamine

## Introduction: The Analytical Imperative for Novel Benzylamines

[4-Methyl-2-(pentyloxy)phenyl]methanamine is a substituted benzylamine derivative characterized by a primary amine, a p-methyl group, and an o-pentyloxy group on the aromatic ring. As with many novel chemical entities in the pharmaceutical and fine chemical industries, the development of robust, reliable, and accurate analytical methods is a cornerstone of quality control, process optimization, and regulatory compliance. The unique structural attributes of this molecule—its polarity, potential for multiple protonation states, and lack of a strong native chromophore—present specific challenges that necessitate a multi-platform analytical approach.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the analysis of [4-Methyl-2-(pentyloxy)phenyl]methanamine. We will explore methodologies

spanning liquid and gas chromatography for separation and quantification, alongside nuclear magnetic resonance spectroscopy for definitive structural elucidation. The protocols herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the tools to ensure the identity, purity, and quality of this compound.

## Physicochemical Profile and Its Analytical Implications

A thorough understanding of a molecule's physicochemical properties is the foundation of analytical method development. The properties of **[4-Methyl-2-(pentyloxy)phenyl]methanamine**, summarized below, dictate the optimal strategies for its analysis.

| Property                | Value                                     | Analytical Implication  |
|-------------------------|---|---|
| Molecular Formula       | C <sub>13</sub> H <sub>21</sub> NO        | Guides mass spectrometry analysis (m/z determination).<br>[1]   |
| Monoisotopic Mass       | 207.16231 Da                              | High-resolution mass spectrometry can confirm elemental composition.[1]   |
| Predicted XlogP         | 2.9                                       | Suggests good solubility in organic solvents and suitability for reversed-phase chromatography.[1]  |
| Key Structural Features | Primary Amine, Phenyl Ring, Ether Linkage | The primary amine is basic and highly polar, often requiring derivatization for GC and HPLC-UV/Fluorescence analysis.[2][3] The phenyl ring provides a weak UV chromophore. |

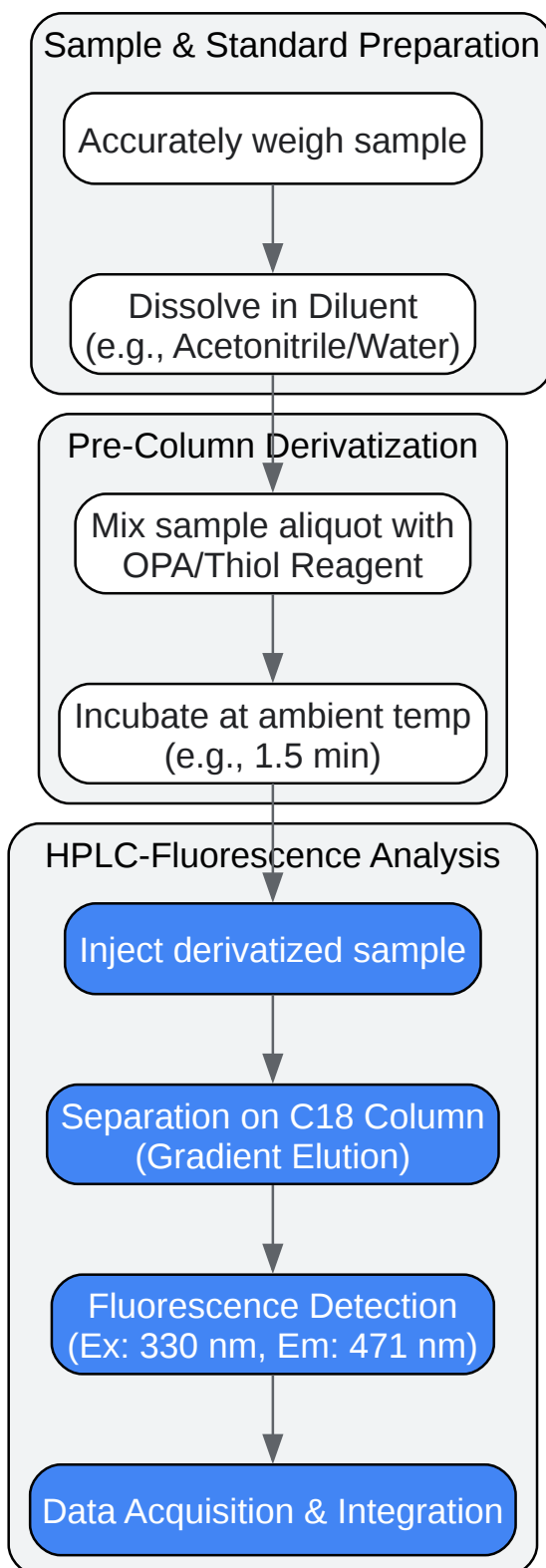
## Part 1: Chromatographic Purity and Quantification

Chromatographic techniques are essential for separating the target analyte from impurities, starting materials, and by-products. Given the semi-volatile nature and polarity of the primary amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable, albeit with specific considerations.

### HPLC with UV/Fluorescence Detection: A High-Sensitivity Approach for Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that are not sufficiently volatile for GC.[3] However, the primary amine in our target compound lacks a strong UV-absorbing chromophore, and its high polarity can lead to poor peak shape on standard columns.[4] To overcome these challenges, pre-column derivatization is the strategy of choice, enhancing both detectability and chromatographic performance.[3][5]

- **Enhanced Detection:** Reagents like o-Phthalaldehyde (OPA) react with primary amines to form highly fluorescent isoindole derivatives, enabling detection at much lower concentrations than UV absorbance would allow.[3][6]
- **Improved Chromatography:** Derivatization converts the polar, basic amine into a larger, less polar, and non-basic molecule. This minimizes undesirable interactions with residual silanols on silica-based columns, resulting in sharper, more symmetrical peaks.



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Caption: HPLC analysis workflow with pre-column OPA derivatization.

### 1. Reagent and Sample Preparation:

- Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5).[6]
- Mobile Phase B: Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- OPA Derivatization Reagent: Prepare as per commercially available kits or established literature procedures. A typical reagent consists of OPA and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.[7]
- Standard Preparation: Prepare a stock solution of **[4-Methyl-2-(pentyloxy)phenyl]methanamine** reference standard at 1.0 mg/mL in Diluent. Create a series of working standards (e.g., 0.1 - 10 µg/mL) by serial dilution.
- Sample Preparation: Accurately weigh and dissolve the sample to a nominal concentration of 1.0 mg/mL in Diluent.

### 2. Derivatization Procedure:

- In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA reagent.
- Allow the reaction to proceed at room temperature for approximately 1.5-2 minutes before injection.[6]

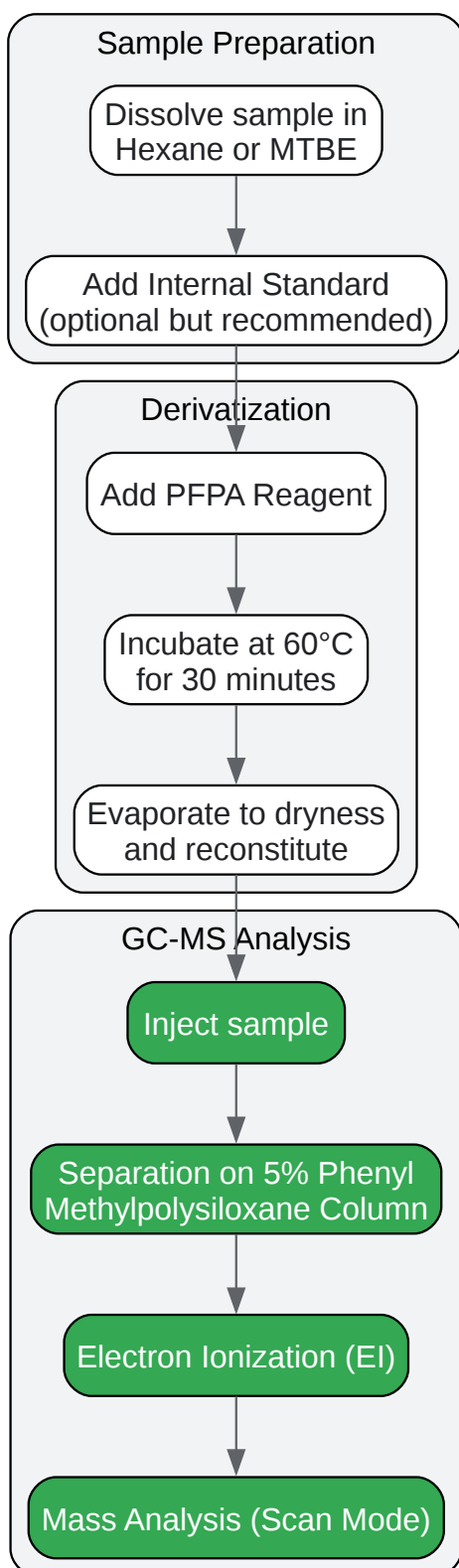
### 3. Instrumentation and Conditions:

| Parameter             | Recommended Setting  |
|-----------------------|--|
| HPLC System           | Quaternary Pump, Autosampler, Column Oven, Fluorescence Detector |
| Column                | C18 Reversed-Phase, 50 mm x 4.6 mm, 3 µm particle size.[6]       |
| Column Temperature    | 35 °C  |
| Injection Volume      | 10 µL  |
| Flow Rate             | 1.4 mL/min.[6]   |
| Gradient Elution      | Start at 15% B, linear increase to 45% B over 5 minutes.[6]      |
| Fluorescence Detector | Excitation: 330 nm, Emission: 471 nm.[6]                         |

## GC-MS: The Gold Standard for Volatile Impurities and Structural Confirmation

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] For primary amines, direct analysis can be problematic due to their polarity. Derivatization to a less polar, more volatile form is often employed to improve chromatographic peak shape and thermal stability.[2]

- **Improved Volatility & Peak Shape:** Silylation or acylation masks the active hydrogen atoms of the amine, reducing intermolecular hydrogen bonding and interaction with the GC column's stationary phase. This leads to earlier elution and highly symmetrical peaks.
- **Enhanced Mass Spectral Information:** Derivatization can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural confirmation.



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Caption: GC-MS analysis workflow with PFPA derivatization.

### 1. Reagent and Sample Preparation:

- Solvent: Hexane or Methyl tert-butyl ether (MTBE).[8]
- Derivatization Reagent: Pentafluoropropionic anhydride (PFPA).[2]
- Internal Standard (IS): A stable isotope-labeled analogue or a compound with similar chemical properties but a different retention time (e.g., Triphenylamine-d15) is highly recommended for accurate quantification.[2]
- Sample/Standard Preparation: Prepare solutions of the sample and reference standard at approximately 1 mg/mL in the chosen solvent. If using an IS, add it to each solution at a fixed concentration.

### 2. Derivatization Procedure:

- To 100  $\mu$ L of the sample/standard solution in a vial, add 10  $\mu$ L of PFPA.[2]
- Cap the vial and heat at 60  $^{\circ}$ C for 30 minutes.[2]
- Cool to room temperature.
- Evaporate the solvent and excess reagent under a gentle stream of nitrogen.[2]
- Reconstitute the residue in 100  $\mu$ L of Hexane for injection.[2]

### 3. Instrumentation and Conditions:

| Parameter            | Recommended Setting   |
|----------------------|---|
| GC-MS System         | Gas Chromatograph with a Mass Spectrometric Detector  |
| Column               | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[9] |
| Carrier Gas          | Helium or Hydrogen at a constant linear velocity. [9][10][11]   |
| Injector Temperature | 250 °C  |
| Oven Program         | Initial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)                                      |
| Ion Source Temp.     | 230 °C  |
| Ionization Mode      | Electron Ionization (EI) at 70 eV   |
| Mass Scan Range      | 40 - 450 amu  |

## Part 2: Definitive Structural Elucidation by NMR Spectroscopy

While chromatography provides purity data, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous confirmation of the molecular structure. A combination of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (e.g., COSY, HSQC) experiments provides a complete picture of the atomic connectivity.

### 1. Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[12]

### 2. Instrumentation and Data Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.[12]

- $^1\text{H}$  NMR: Acquire with a standard single-pulse sequence. Key parameters to note are the chemical shifts ( $\delta$ ), integration values (proton count), and coupling constants (J).
- $^{13}\text{C}$  NMR: Acquire with proton decoupling. This will show a single peak for each unique carbon atom.
- 2D NMR (COSY, HSQC): These experiments are crucial for assigning specific protons and carbons.
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[\[13\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[\[13\]](#)

The following table outlines the expected signals for **[4-Methyl-2-(pentyloxy)phenyl]methanamine**. This serves as a guide for interpreting experimental data.

| Protons         | Predicted $\delta$ (ppm) | Multiplicity         | Integration | Assignment   |
|-----------------|--------------------------|----------------------|-------------|--|
| H-a             | ~0.9                     | Triplet (t)          | 3H          | -O-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>                                    |
| H-b,c,d         | ~1.3-1.5                 | Multiplet (m)        | 4H          | -O-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>  |
| H-e             | ~1.8                     | Quintet (p)          | 2H          | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| H-f             | ~2.3                     | Singlet (s)          | 3H          | Ar-CH <sub>3</sub>   |
| H-g             | ~3.8                     | Singlet (s)          | 2H          | Ar-CH <sub>2</sub> -NH <sub>2</sub>  |
| H-h             | ~4.0                     | Triplet (t)          | 2H          | -O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>                   |
| H-i,j,k         | ~6.7-7.1                 | Multiplets (m)       | 3H          | Aromatic Protons   |
| NH <sub>2</sub> | Variable                 | Broad Singlet (br s) | 2H          | -CH <sub>2</sub> -NH <sub>2</sub>  |

## Conclusion

The analytical characterization of **[4-Methyl-2-(pentyloxy)phenyl]methanamine** requires a strategic, multi-faceted approach. For purity assessment and quantification, derivatization-

based HPLC-Fluorescence and GC-MS methods provide the necessary sensitivity and chromatographic performance. For absolute structural confirmation, a full suite of NMR experiments is essential. By understanding the chemical nature of the analyte and applying the detailed protocols provided, researchers can confidently establish the identity, purity, and quality of this compound, ensuring its suitability for downstream applications in research and development.

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